2-Bromo-5-chloro-4-fluorobenzaldehyde

Vue d'ensemble

Description

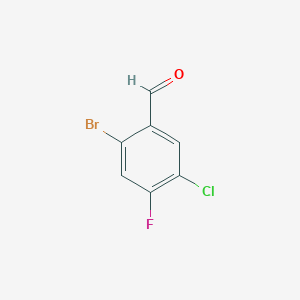

2-Bromo-5-chloro-4-fluorobenzaldehyde is an organic compound with the molecular formula C7H3BrClFO. It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Bromo-5-chloro-4-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-chloro-5-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques to meet industrial standards .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic aromatic substitution (NAS) under specific conditions, facilitated by the electron-withdrawing effects of adjacent substituents:

Key Findings :

-

Bromine at position 2 is meta-directing but activates the ring for substitution due to the strong electron-withdrawing effects of Cl and F[^10^].

-

Steric hindrance from the aldehyde group lowers reactivity compared to non-aldehyde analogs[^8^].

Aldehyde-Specific Reactions

The aldehyde group participates in condensation and oxidation-reduction reactions:

Knoevenagel Condensation

Reduction to Alcohol

| Reducing Agent | Conditions | Product (Benzyl Alcohol Derivative) | Purity | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C | 2-Bromo-5-chloro-4-fluorobenzyl alcohol | 90% | |

| LiAlH₄ | THF, reflux | Same as above | 95% |

Mechanistic Insight :

The electron-withdrawing halogens stabilize the intermediate alkoxide, enhancing reduction efficiency[^8^].

Halogen-Halogen Interactions in Crystal Packing

Studies on structural analogs (e.g., 2-bromo-5-fluorobenzaldehyde[^9^]) reveal short Br⋯F (3.19–3.37 Å) and Br⋯Cl interactions that influence solid-state properties:

| Interaction Type | Distance (Å) | Impact on Reactivity | Source |

|---|---|---|---|

| Br⋯F | 3.19–3.37 | Stabilizes intermediates in NAS | |

| π-Stacking | 3.87 | Affects solubility and crystallization |

Comparative Reactivity with Analogous Compounds

The substitution pattern uniquely impacts reactivity compared to similar benzaldehydes:

| Compound | Substituents | Reaction Rate (Suzuki Coupling) | Notes |

|---|---|---|---|

| This compound | 2-Br, 5-Cl, 4-F | 68–72% | Steric hindrance slows coupling |

| 2-Bromo-4-fluorobenzaldehyde | 2-Br, 4-F | 78–85% | Reduced steric effects |

| 3-Bromo-4-chlorobenzaldehyde | 3-Br, 4-Cl | 60–65% | Less electron withdrawal |

Synthetic Limitations and Challenges

-

Steric Hindrance : Bulkier nucleophiles (e.g., tert-butylamine) show <40% yields in substitution reactions[^10^].

-

Oxidative Stability : The aldehyde group is prone to oxidation under acidic conditions, requiring inert atmospheres for prolonged storage[^8^].

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Agents:

Research has indicated that halogenated benzaldehydes can exhibit significant anticancer properties. 2-Bromo-5-chloro-4-fluorobenzaldehyde has been studied for its potential as a precursor in the synthesis of novel anticancer compounds. The presence of halogens can enhance the biological activity and selectivity of the resulting molecules .

Antimicrobial Activity:

Studies have shown that halogenated benzaldehydes possess antimicrobial properties. Compounds derived from this compound have been tested against various bacterial strains, demonstrating promising results that could lead to the development of new antimicrobial agents .

Materials Science

Polymer Chemistry:

In materials science, this compound is utilized as a building block for synthesizing functional polymers. Its reactive aldehyde group allows for incorporation into polymer chains through condensation reactions, leading to materials with tailored properties for applications in coatings and adhesives .

Nanomaterials:

This compound has also been explored in the synthesis of nanomaterials. By functionalizing nanoparticles with this compound, researchers have been able to enhance the stability and reactivity of these materials, making them suitable for applications in catalysis and drug delivery systems .

Analytical Chemistry

Chromatographic Applications:

In analytical chemistry, this compound is used as a standard or reagent in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its distinct spectral properties allow for effective detection and quantification in complex mixtures .

Spectroscopic Studies:

The compound is also employed in various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate structural information about other organic compounds. Its unique chemical shifts and fragmentation patterns provide valuable insights into molecular structures .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Bromo-5-chloro-4-fluorobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and specificity in these interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-5-fluorobenzaldehyde

- 2-Chloro-4-bromo-5-fluorobenzaldehyde

- 2-Bromo-4-chlorobenzaldehyde

Uniqueness

2-Bromo-5-chloro-4-fluorobenzaldehyde is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specialized chemical syntheses and research applications .

Activité Biologique

The molecular formula of 2-Bromo-5-chloro-4-fluorobenzaldehyde is CHBrClF, with a molecular weight of 237.45 g/mol. The presence of halogens enhances the electrophilic nature of the aldehyde group, making it a valuable precursor in organic synthesis.

Potential Biological Activities

While direct studies on the biological activity of this compound are sparse, several related compounds provide insights into its potential effects:

- Antitumor Activity : Similar halogenated benzaldehydes have been utilized in the synthesis of quinazolinones, which are known for their antitumor properties. For instance, 2-bromo-5-fluorobenzaldehyde has been noted for its application in synthesizing quinazolinones that exhibit significant antitumor activity .

- Neuropharmacological Effects : Compounds structurally similar to this compound have been studied as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). These studies suggest that modifications in the aromatic system can lead to varying degrees of modulation on nAChRs, which may have implications for cognitive enhancement and sensory gating .

- Synthesis Applications : The compound's reactivity allows it to serve as a precursor in synthesizing more complex molecules with potential biological activities. Its unique halogen arrangement could lead to novel compounds with unexplored biological properties.

Table 1: Comparison of Biological Activities of Related Compounds

Case Study: Antitumor Activity

In a study examining the synthesis of quinazolinones from halogenated benzaldehydes, it was found that derivatives including those with bromine and fluorine substituents exhibited significant cytotoxicity against various cancer cell lines. The research highlighted the importance of the halogen's position and type in determining biological efficacy .

Theoretical Studies

Theoretical studies using computational methods (e.g., DFT calculations) have shown that the conformational stability of halogenated benzaldehydes can influence their reactivity and potential biological interactions. For example, 2-bromo-5-fluorobenzaldehyde prefers a trans conformation, which might affect its interaction with biological targets .

Propriétés

IUPAC Name |

2-bromo-5-chloro-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFGNBIVQUWFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.